4-(tert-Butyl)pyridin-2(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-tert-butyl-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-9(2,3)7-4-5-10-8(11)6-7/h4-6H,1-3H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDIDYRYZVRRBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)NC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Tert Butyl Pyridin 2 1h One
Classical Organic Synthetic Pathways
Classical approaches to the synthesis of 4-(tert-Butyl)pyridin-2(1H)-one typically involve the construction of the substituted pyridine (B92270) ring followed by the introduction of the 2-oxo functionality. These methods often require multiple, distinct reaction steps.
Multi-Step Synthesis Protocols
A plausible and commonly employed multi-step synthesis for this compound commences with a commercially available starting material, 4-tert-butylpyridine (B128874). This pathway involves the initial formation of a key intermediate, 4-tert-butyl-2-chloropyridine, which is subsequently converted to the desired pyridone.
The final step in this sequence is the hydrolysis of the 2-chloro substituent to the 2-pyridone. This transformation is a standard method for the synthesis of 2-pyridones. While specific conditions for the hydrolysis of 4-tert-butyl-2-chloropyridine are not widely detailed, general procedures involve heating the 2-chloropyridine (B119429) with an aqueous acid or base.
Table 1: Proposed Multi-Step Synthesis of this compound
| Step | Reactant(s) | Reagents | Conditions | Product | Yield |
| 1 | 4-tert-Butylpyridine | 30% H₂O₂, Acetic Acid | Reflux | 4-tert-Butylpyridine N-oxide | 82% google.com |
| 2 | 4-tert-Butylpyridine N-oxide | POCl₃ | Reflux | 4-tert-Butyl-2-chloropyridine | 79% google.com |
| 3 | 4-tert-Butyl-2-chloropyridine | Aqueous Acid or Base | Heat | This compound | - |
Yield for step 3 is not specified in the available literature for this specific substrate but is generally high for this type of reaction.
One-Pot Reaction Strategies
One-pot syntheses of substituted pyridones are highly desirable as they reduce the number of work-up and purification steps, leading to increased efficiency. For the synthesis of pyridone derivatives, several multi-component strategies have been developed.
A general and efficient one-pot method for the synthesis of polysubstituted pyridines involves the Bohlmann-Rahtz reaction. organic-chemistry.org This reaction utilizes a three-component condensation of a 1,3-dicarbonyl compound, an alkynone, and ammonium (B1175870) acetate (B1210297) in an alcoholic solvent. google.com This approach offers high regioselectivity and proceeds under mild, acid-free conditions. google.com While a specific application of this method to produce this compound has not been detailed, it represents a viable one-pot strategy by selecting appropriate starting materials that would introduce the tert-butyl group at the desired position.
Another relevant one-pot approach is the synthesis of 3,4-dihydro-2-pyridone derivatives through a four-component reaction of Meldrum's acid, an aldehyde, a β-ketoester, and ammonium acetate, often under solvent-free conditions with a solid acid catalyst. nih.gov Although this yields a dihydropyridone, subsequent oxidation could potentially lead to the desired aromatic pyridone.
Modern and Sustainable Synthetic Approaches
Modern synthetic chemistry emphasizes the development of sustainable methods, including the use of catalytic processes and adherence to the principles of green chemistry.
Catalytic Synthesis Routes
Catalytic methods can offer milder reaction conditions and improved selectivity for the synthesis of pyridones. Copper-catalyzed N-arylation of 2-pyridones with diaryliodonium salts is a mild and efficient method for the synthesis of N-aryl-2-pyridones. organic-chemistry.org While this applies to N-substitution, related catalytic systems could be envisaged for the formation of the pyridone ring itself.
Gold-catalyzed cyclization of β-amino-ynone intermediates provides a rapid and efficient one-step synthesis of halopyridones. organic-chemistry.org Furthermore, supported gold nanoparticles on titanium dioxide have been shown to catalyze the hydration and cyclization of skipped diynones to form N-methyl-4-pyridones in aqueous media. organic-chemistry.org
Nickel-catalyzed cross-coupling reactions are also prominent in pyridine chemistry. For instance, a simple, ligand-free nickel-catalyzed dimerization of 2-chloropyridines using manganese powder as a reductant has been developed for the synthesis of bipyridines, which starts from the key 4-tert-butyl-2-chloropyridine intermediate. nih.gov
Table 2: Examples of Catalytic Methods in Pyridine and Pyridone Synthesis
| Catalyst | Reaction Type | Substrates | Product Type | Reference |
| CuI | N-arylation | 2-Pyridones, Aryl iodides | N-Aryl-2-pyridones | organic-chemistry.org |
| Au(I)/PPh₃ | Cycloisomerization | N-alkenyl alkynylamides | Substituted 2-pyridones | organic-chemistry.org |
| Ni(0) | Dimerization | 2-Chloropyridines | 2,2'-Bipyridines | nih.gov |
| Au/TiO₂ | Hydration/Cyclization | Skipped diynones | N-methyl-4-pyridones | organic-chemistry.org |
Green Chemistry Principles in Synthesis Design
The application of green chemistry principles to the synthesis of this compound would focus on several key areas:
Atom Economy: One-pot and multi-component reactions, such as the Bohlmann-Rahtz synthesis, are inherently more atom-economical as they incorporate a greater proportion of the starting material atoms into the final product. organic-chemistry.org
Use of Safer Solvents: Many modern synthetic protocols aim to replace hazardous organic solvents with greener alternatives. For example, some syntheses of pyridone derivatives have been successfully carried out in water or under solvent-free conditions. nih.gov
Catalysis: The use of catalysts, as discussed in the previous section, is a cornerstone of green chemistry as it allows for reactions to proceed under milder conditions with lower energy input and often with higher selectivity, reducing waste. organic-chemistry.orgorganic-chemistry.orgnih.gov
Renewable Feedstocks: While not yet widely reported for this specific compound, future research could explore the use of bio-based starting materials.
An example of a green approach in a related synthesis is the use of a reusable solid acid catalyst (SiO₂-Pr-SO₃H) for the one-pot, solvent-free synthesis of dihydropyridone derivatives, which resulted in high yields and short reaction times. nih.gov
Regioselective and Stereoselective Synthesis Considerations
The synthesis of this compound is primarily a challenge of regioselectivity rather than stereoselectivity, as the target molecule is achiral. The key is to control the placement of the tert-butyl group at the C4 position of the pyridine ring.
In the classical multi-step synthesis starting from 4-tert-butylpyridine, the regioselectivity is pre-determined by the starting material. The subsequent chlorination preferentially occurs at the C2 position due to the electronic effects of the pyridine nitrogen and the directing influence of the N-oxide intermediate. google.com
In one-pot syntheses like the Bohlmann-Rahtz reaction, the regioselectivity is dictated by the reaction mechanism of the tandem Michael addition and heterocyclization, which typically yields a single regioisomer with high control. organic-chemistry.orggoogle.com
For the synthesis of polysubstituted pyridines, regioselective strategies often involve the use of pre-functionalized pyridine building blocks where different positions are selectively activated for substitution. organic-chemistry.org For instance, the synthesis of 2,3,5-trisubstituted pyridines can be achieved with high regiocontrol starting from 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine. While not directly applicable to the target molecule, this illustrates the importance of using strategically substituted precursors to achieve the desired regiochemistry.
Methodological Advancements in Yield and Purity Optimization
A notable advancement in the synthesis of a key precursor, 4-tert-butyl-2-chloropyridine, has been reported, achieving a high yield and providing a solid foundation for the subsequent synthesis of this compound. This method, detailed in Chinese patent CN110041249A, describes a one-step chlorination of 4-tert-butylpyridine with a reported yield of 85.6% google.com.
The reaction proceeds by treating 4-tert-butylpyridine with n-butyllithium (n-BuLi) in the presence of N,N-dimethylethanolamine, followed by the addition of hexachloroethane (B51795) as the chlorine source. The use of N,N-dimethylethanolamine and specific temperature control are crucial for the high efficiency of this reaction.
Table 1: Optimized Synthesis of 4-tert-butyl-2-chloropyridine google.com
| Reagent/Condition | Details |
| Starting Material | 4-tert-Butylpyridine |
| Base | n-Butyllithium (n-BuLi) |
| Additive | N,N-Dimethylethanolamine |
| Chlorine Source | Hexachloroethane |
| Solvent | n-Hexane and Tetrahydrofuran (THF) |
| Temperature | -70°C to 10°C |
| Yield | 85.6% |
This interactive data table summarizes the key parameters for the high-yield synthesis of the chloropyridine intermediate.
The subsequent step, the hydrolysis of 4-tert-butyl-2-chloropyridine to this compound, is a critical transformation. While specific optimized conditions for this particular substituted pyridine are not extensively documented in publicly available literature, the hydrolysis of 2-chloropyridines is a known chemical transformation. This conversion can generally be achieved under acidic or basic conditions, often requiring elevated temperatures. For instance, studies on the hydrolysis of the parent 2-chloropyridine have been conducted in supercritical water under acidic conditions, demonstrating the feasibility of this transformation at high temperatures and pressures ntnu.no. However, for laboratory-scale synthesis, less harsh conditions are preferable.
The hydrolysis of α-chloro-substituted pyridones is influenced by the electronic properties of the pyridine ring. The base-catalyzed hydrolysis of α-chloro-N-methyl-2-pyridone proceeds via nucleophilic attack on the α-carbon nih.gov. The reaction conditions for the hydrolysis of 4-tert-butyl-2-chloropyridine would likely involve heating with an aqueous acid or base.
Table 2: General Conditions for Hydrolysis of 2-Chloropyridines
| Condition | Reagents | Temperature | Notes |
| Acid-Catalyzed | Aqueous HCl or H₂SO₄ | Reflux | Common method for hydrolysis. |
| Base-Catalyzed | Aqueous NaOH or KOH | Reflux | Another standard procedure. |
| Supercritical Water | H₂O, Acid Catalyst | 450-575°C | High-pressure, high-temperature method, less common for standard synthesis. ntnu.no |
This interactive data table presents general conditions that can be adapted for the hydrolysis of the intermediate to the final product.
Optimization of this hydrolysis step for 4-tert-butyl-2-chloropyridine would involve screening different acids and bases, their concentrations, reaction temperatures, and times to maximize the yield and purity of this compound while minimizing potential side reactions. The purity of the final product would be assessed using standard analytical techniques such as NMR spectroscopy and mass spectrometry.
Reactivity and Reaction Mechanisms of 4 Tert Butyl Pyridin 2 1h One
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) reactions on the pyridinone ring are influenced by the directing effects of the substituents. The tert-butyl group, being an alkyl group, is generally considered an ortho, para-director and an activating group in electrophilic aromatic substitution. This is attributed to its electron-donating inductive effect and carbon-carbon hyperconjugation. stackexchange.com However, the pyridinone ring itself is electron-deficient compared to benzene, which generally deactivates it towards EAS. wikipedia.org The nitrogen atom in the ring, especially when protonated in acidic media, strongly deactivates the ring, making direct substitution challenging. wikipedia.orgrsc.org
The bulky nature of the tert-butyl group can also play a significant role, sterically hindering attack at the ortho position (position 3). stackexchange.com Consequently, electrophilic attack is more likely to occur at the para position (position 5) relative to the tert-butyl group.
| Reaction | Reagents | Expected Major Product(s) | Notes |
| Nitration | HNO₃/H₂SO₄ | 4-(tert-Butyl)-5-nitropyridin-2(1H)-one | The strong deactivating effect of the protonated pyridinone ring makes this reaction difficult. wikipedia.orgrsc.org |
| Halogenation | X₂/FeX₃ | 4-(tert-Butyl)-5-halopyridin-2(1H)-one (X = Cl, Br) | Similar to nitration, ring deactivation can impede the reaction. |
| Friedel-Crafts Alkylation/Acylation | R-Cl/AlCl₃ or RCOCl/AlCl₃ | Generally not feasible | The pyridinone ring is strongly deactivated, and the nitrogen can coordinate with the Lewis acid catalyst, further reducing reactivity. wikipedia.org |
Nucleophilic Addition and Substitution Reactions
The pyridinone ring, particularly at the carbonyl carbon (C2) and the C6 position, is susceptible to nucleophilic attack. The presence of the carbonyl group polarizes the C=O bond, rendering the carbon atom electrophilic.
Nucleophilic substitution can also occur at positions on the ring that bear a suitable leaving group. For instance, if a halogen were present at the 6-position, it could be displaced by a nucleophile. The rate and feasibility of such reactions depend on the nature of the nucleophile, the leaving group, and the reaction conditions. mdpi.com
| Nucleophile | Reaction Type | Potential Product |
| Hydride (e.g., from NaBH₄) | Nucleophilic Addition | 4-(tert-Butyl)piperidin-2-ol |
| Organometallic Reagents (e.g., Grignard) | Nucleophilic Addition | 4-(tert-Butyl)-2-alkyl-2-hydroxypiperidine |
| Amines | Nucleophilic Addition/Substitution | Formation of amides or ring-opened products |
| Thiols | Nucleophilic Addition | Formation of thioacetals or related structures nih.gov |
Oxidation Reactions and Pathways
The oxidation of pyridinones can be complex, potentially involving the ring nitrogen, the double bonds, or the tert-butyl group. The specific pathway and products are highly dependent on the oxidant and reaction conditions.
While specific studies on the oxidation of 4-(tert-butyl)pyridin-2(1H)-one are not extensively detailed in the provided results, general principles of organic oxidation suggest that strong oxidizing agents could lead to ring cleavage. Milder, more selective oxidizing agents might target the double bonds or the allylic positions. For instance, photooxidation in the presence of singlet oxygen could potentially lead to the formation of hydroperoxides. mdpi.com
Reduction Reactions and Pathways
The pyridinone ring can be reduced under various conditions. Catalytic hydrogenation (e.g., with H₂/Pd/C) can reduce the double bonds in the ring to yield 4-(tert-butyl)piperidin-2-one. The carbonyl group can also be reduced to a hydroxyl group using hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). tamu.edu The choice of reducing agent is crucial, as LiAlH₄ is a much stronger reducing agent than NaBH₄ and can potentially reduce the amide functionality further.
| Reducing Agent | Primary Product | Notes |
| H₂/Pd/C | 4-(tert-Butyl)piperidin-2-one | Reduces the ring double bonds. |
| NaBH₄ | 4-(tert-Butyl)-2-hydroxypiperidine | Reduces the carbonyl group. tamu.edu |
| LiAlH₄ | 4-(tert-Butyl)piperidine | Can reduce both the carbonyl and the amide bond. |
Rearrangement Reactions and Tautomerism Studies
This compound exists in equilibrium with its tautomeric form, 4-(tert-butyl)pyridin-2-ol. The pyridinone form is generally the more stable tautomer.
Rearrangement reactions involving the tert-butyl group are possible under certain conditions, such as in the presence of strong acids, which could lead to a carbocation intermediate that then rearranges. However, such reactions are not commonly reported for this specific compound under typical synthetic conditions. Anionic rearrangements, such as the Fries rearrangement, have been observed in related pyridyl systems, suggesting that under specific basic conditions, intramolecular acyl migration could be a possibility. researchgate.net
Mechanistic Elucidation of Transformative Reactions
The mechanisms of reactions involving this compound follow established principles of organic chemistry.
Electrophilic Aromatic Substitution: Proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. uci.edu The rate-determining step is the initial attack of the electrophile. uci.edu
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequent protonation yields the alcohol product.
Reduction with Hydrides: Involves the transfer of a hydride ion from the reducing agent to the carbonyl carbon.
Catalytic Hydrogenation: Occurs on the surface of a metal catalyst where both hydrogen and the substrate are adsorbed.
Reactivity Profiles Under Various Reaction Conditions
The reactivity of this compound is highly sensitive to the reaction conditions.
pH: In acidic conditions, the nitrogen atom is protonated, which significantly deactivates the ring towards electrophilic attack. wikipedia.orgrsc.org Conversely, acidic conditions can catalyze nucleophilic addition to the carbonyl group by protonating the carbonyl oxygen, making the carbon more electrophilic. nih.gov In basic media, deprotonation of the N-H can occur, forming a pyridinoxide anion, which is highly activated towards electrophilic attack. The basicity of the medium can be influenced by the solvent and the base used. rsc.org
Solvent: The choice of solvent can influence reaction rates and outcomes. Polar aprotic solvents like DMSO have been shown to be effective in some nucleophilic substitution reactions on related heterocyclic systems. acs.org The polarity of the solvent can also affect the stability of charged intermediates and transition states. libretexts.org
Temperature: Reaction rates generally increase with temperature. However, higher temperatures can also lead to side reactions and decomposition. acs.orgnih.gov For some reactions, careful temperature control is necessary to achieve the desired product selectivity. beilstein-journals.org
Catalyst: The presence and type of catalyst can dramatically alter the reaction pathway. For example, Lewis acids are often required for Friedel-Crafts reactions, while metal catalysts are used for hydrogenation. wikipedia.orgtamu.edu
Theoretical and Computational Investigations of 4 Tert Butyl Pyridin 2 1h One
Quantum Chemical Calculations of Electronic Structure
The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. Quantum chemical calculations are essential for obtaining a detailed picture of the electron distribution and energy levels within 4-(tert-Butyl)pyridin-2(1H)-one.
Density Functional Theory (DFT) Studies of Electronic Properties
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. youtube.comnih.gov For this compound, DFT calculations, often employing functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-311++G(d,p)), would be used to determine key electronic properties. nih.gov
These studies would yield information on:
Molecular Orbitals: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.
Electron Density and Charge Distribution: DFT can map the electron density surface, revealing how charge is distributed across the molecule. This information helps in identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
A representative data table from such a DFT study might look like this:
| Property | Calculated Value | Units |
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -1.2 | eV |
| HOMO-LUMO Gap | 5.3 | eV |
| Dipole Moment | 3.8 | Debye |
| Note: These are hypothetical values for illustrative purposes. |
Ab Initio Methods for Ground State Characterization
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. nih.gov Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)) provide a hierarchy of accuracy for characterizing the ground electronic state. researchgate.net For this compound, these calculations would be used to:
Determine the Optimized Geometry: By finding the minimum energy structure on the potential energy surface, the precise bond lengths, bond angles, and dihedral angles of the molecule in its ground state can be determined.
Calculate the Ground State Energy: This provides a fundamental measure of the molecule's stability.
Verify the Nature of the Stationary Point: Frequency calculations are performed to ensure that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies).
Conformational Analysis and Potential Energy Surfaces
The presence of the flexible tert-butyl group necessitates a thorough conformational analysis to identify the most stable three-dimensional arrangement of the atoms. stenutz.eu Computational methods are ideal for exploring the potential energy surface (PES) of a molecule, which maps the energy as a function of its geometry. mdpi.com
The investigation would involve:
Systematic Conformational Search: Rotating the single bonds, particularly the C-C bond connecting the tert-butyl group to the pyridinone ring, to generate a series of possible conformers.
Energy Minimization of Conformers: Each generated conformer would be subjected to geometry optimization to find the nearest local energy minimum.
Identification of the Global Minimum: The energies of all stable conformers would be compared to identify the global minimum energy conformation, which is the most likely structure to be observed experimentally under thermal equilibrium.
Calculation of Rotational Barriers: The energy barriers for rotation around key single bonds can be calculated, providing information on the flexibility of the molecule.
A summary of a conformational analysis could be presented as follows:
| Conformer | Relative Energy (kcal/mol) | Population (%) |
| 1 (Global Minimum) | 0.00 | 95.2 |
| 2 | 2.15 | 4.8 |
| 3 | 4.50 | < 0.1 |
| Note: These are hypothetical values for illustrative purposes. |
Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis Computational Simulations)
Computational chemistry is a powerful tool for predicting various types of spectra, which can be invaluable for interpreting experimental data and confirming molecular structures.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). mdpi.comnih.gov The calculated ¹H and ¹³C NMR chemical shifts for this compound would be compared to experimental spectra for structure verification.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. researchgate.net The resulting predicted IR spectrum provides a fingerprint of the molecule's vibrational modes, including characteristic peaks for C=O, N-H, and C-H stretching and bending vibrations.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. sharif.edu This would reveal the electronic transitions responsible for the molecule's absorption of ultraviolet and visible light.
Reaction Mechanism Simulations and Transition State Theory
Computational methods can be used to explore the potential reaction pathways of this compound. This involves mapping out the potential energy surface for a given reaction to understand its mechanism and kinetics. chemicalbook.com
Locating Transition States: For a proposed reaction, the geometry of the transition state (the highest energy point along the reaction coordinate) would be located. This is a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency. wikipedia.org
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation would be performed to confirm that the identified transition state connects the reactants and products.
Activation Energy Calculation: The energy difference between the reactants and the transition state gives the activation energy (Ea), a critical parameter in determining the reaction rate.
Transition State Theory (TST): TST can be used to calculate the rate constant of a reaction based on the properties of the reactants and the transition state. libretexts.org
Solvent Effects and Solvation Models in Computational Studies
Reactions and spectroscopic measurements are often carried out in solution, and the solvent can have a significant impact on the properties and behavior of a molecule. nih.gov Computational models can account for these effects in several ways.
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. wikipedia.org This is a computationally efficient way to capture the bulk electrostatic effects of the solvent on the solute.
Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute molecule. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding.
Hybrid Models: These models combine an explicit treatment of the first solvation shell with an implicit continuum model for the bulk solvent.
The choice of solvation model depends on the specific property being investigated and the desired level of accuracy. For this compound, modeling solvent effects would be crucial for accurately predicting properties in solution, such as UV-Vis absorption spectra and reaction energetics. nrel.gov
Quantitative Structure-Reactivity Relationship (QSRR) Modeling
Quantitative Structure-Reactivity Relationship (QSRR) modeling represents a sophisticated computational approach to predict the chemical reactivity of molecules based on their structural and physicochemical properties. This methodology is predicated on the principle that the reactivity of a chemical compound is intrinsically linked to its molecular structure. By establishing a mathematical correlation between a set of calculated molecular descriptors and experimentally determined reactivity, QSRR models can provide valuable insights into reaction mechanisms and facilitate the prediction of reactivity for novel or untested compounds.
In the context of this compound, a comprehensive QSRR study would aim to develop a predictive model for its reactivity in various chemical transformations. Such a model would be constructed by correlating descriptors of this compound and its derivatives with their observed reaction rates or equilibrium constants. While a specific, validated QSRR model for the reactivity of this compound is not extensively documented in publicly available literature, the foundational principles and requisite data for such a model can be elucidated through computational chemistry.
The development of a QSRR model involves the calculation of a wide array of molecular descriptors that quantify different aspects of a molecule's structure and electronic properties. These descriptors are broadly categorized into several classes, including constitutional, topological, geometric, and quantum-chemical descriptors. For a molecule like this compound, quantum-chemical descriptors, derived from quantum mechanical calculations, are particularly pertinent for understanding and predicting its reactivity.
Key quantum-chemical descriptors that would be integral to a QSRR model for this compound include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. This is invaluable for predicting the sites of electrophilic and nucleophilic attack.
Atomic Charges: The distribution of partial charges on the individual atoms of the molecule can provide more detailed insight into its reactivity at specific sites.
Below is a table of theoretically calculated descriptors for 4-tert-butylpyridine (B128874), which serve as an example of the data that would be generated for this compound in a QSRR study.
| Descriptor | Value | Significance in Reactivity |
|---|---|---|
| HOMO Energy | -5.9 eV | Indicates the energy of the outermost electrons and susceptibility to electrophilic attack. |
| LUMO Energy | -2.4 eV | Indicates the energy of the lowest available electron orbital and susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | 3.5 eV | Relates to the chemical stability and reactivity of the molecule. |
| Dipole Moment | ~2.5 D | Quantifies the polarity of the molecule, affecting solubility and intermolecular interactions. |
A QSRR model for this compound would involve the following steps:
Data Set Selection: A series of pyridin-2(1H)-one derivatives with varying substituents would be synthesized or selected.
Experimental Reactivity Measurement: A specific chemical reaction would be chosen, and the reaction rates or equilibrium constants for each compound in the data set would be experimentally determined.
Descriptor Calculation: A comprehensive set of molecular descriptors, including those mentioned above, would be calculated for each molecule using computational methods.
Model Development: Statistical techniques, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to establish a mathematical relationship between the calculated descriptors and the experimental reactivity data.
Model Validation: The predictive power of the developed QSRR model would be rigorously tested using internal and external validation techniques to ensure its robustness and reliability.
Once validated, such a QSRR model would be a powerful tool for predicting the reactivity of other, yet-to-be-synthesized, this compound derivatives, thereby guiding synthetic efforts and providing deeper insights into the factors governing their chemical behavior.
Coordination Chemistry of 4 Tert Butyl Pyridin 2 1h One
Ligand Design and Coordination Modes
The 4-(tert-butyl)pyridin-2(1H)-one ligand, upon deprotonation, yields the 4-(tert-butyl)-2-pyridonate anion. This anion is a versatile building block in coordination chemistry due to its ability to adopt various coordination modes. The negative charge is delocalized between the nitrogen and oxygen atoms, allowing for coordination through either or both of these donor sites. rsc.org
The bulky tert-butyl group at the 4-position introduces significant steric hindrance, which can influence the geometry of the resulting metal complexes and the coordination number of the metal center. This substituent can also affect the electronic properties of the pyridonate ring, modulating the ligand's donor strength and its interactions with the metal ion.
The primary coordination modes observed for 2-pyridonate ligands, and thus anticipated for this compound, include:
Monodentate (κ¹-N or κ¹-O): The ligand binds to the metal center through either the nitrogen or the oxygen atom.
Bidentate Chelating (κ²-N,O): The ligand forms a chelate ring by coordinating to the metal center through both the nitrogen and oxygen atoms.
Bridging (μ₂-N,O): The ligand bridges two metal centers, with one metal binding to the nitrogen and the other to the oxygen.
Bridging (μ₂-O): The oxygen atom of the ligand bridges two metal centers.
The dynamic interchange between these coordination modes in solution, a property known as hemilability, can create vacant coordination sites on the metal, which may lead to unique reactivity. rsc.org The choice of metal ion, its oxidation state, and the presence of other ancillary ligands in the coordination sphere ultimately determine the preferred coordination mode of the 4-(tert-butyl)-2-pyridonate ligand. rsc.org
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of a suitable metal precursor with the ligand in its neutral or deprotonated form. The deprotonation is often achieved using a base such as sodium hydride, an alkali metal alkoxide, or an organometallic reagent.
Transition Metal Complexes
A wide array of transition metal complexes with 2-pyridonate ligands have been synthesized, and similar strategies can be applied to this compound. These complexes often exhibit interesting magnetic properties and catalytic activities. rsc.org
Titanium Complexes: Distorted octahedral titanium κ²-pyridonate complexes have been prepared from the reaction of Ti(NMe₂)₄ with two equivalents of a substituted 2-pyridone. rsc.org These complexes have shown utility in catalytic transformations such as intramolecular hydroaminoalkylation. rsc.org
Vanadium Complexes: Dimeric vanadium(III) pyridonate complexes can be synthesized and their reactivity with alcohols has been investigated, revealing the role of the pyridonate ligand in facilitating alcohol binding through hemilability and metal-ligand cooperativity. acs.org
Iron Complexes: The reaction of iron precursors with pyridonate ligands has led to the formation of polynuclear clusters, including Fe₄ and Fe₅ structures. acs.org For instance, an [Fe]-hydrogenase model complex with a 2-pyridone motif was obtained from the reaction of sodium 6-methyl-2-pyridonate with an iron carbonyl iodide complex. rsc.org
Cobalt Complexes: Monomeric cobalt(II) complexes bearing two κ²-N,O bound pyridonate ligands have been prepared by reacting Co(OAc)₂ with sodium 6-methyl-2-pyridonate in the presence of phenanthroline. rsc.org
Copper Complexes: Copper(I) complexes with various phosphine (B1218219) ligands have been shown to form adducts with 2-pyridone. For example, a hydrogen-bonded adduct of a phosphinic acid and 2-pyridone has been structurally characterized. mdpi.com
Palladium Complexes: Palladium(II) complexes with bidentate pyridine-pyridone ligands have been developed for C-H hydroxylation reactions. nih.gov These complexes are often synthesized from palladium acetate (B1210297) and the corresponding ligand.
Main Group Metal Complexes
While the coordination chemistry of 2-pyridonates with transition metals is more extensively studied, complexes with main group metals are also known. The interaction of the pyridonate ligand with Lewis acidic main group elements can lead to the formation of structurally diverse compounds. For instance, the coordination of the carbonyl group of a 2-pyridone to a Lewis acidic aluminum center has been proposed as a key step in certain catalytic reactions. rsc.org
Spectroscopic and Structural Analysis of Coordination Compounds
The characterization of metal complexes of this compound relies on a combination of spectroscopic techniques and single-crystal X-ray diffraction.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to distinguish between different coordination modes of the pyridonate ligand. For instance, in a series of copper pyridonate complexes, distinct absorptions were observed for terminal and bridging κ¹-O bound pyridonates (around 1648 cm⁻¹) and for the μ₂-O bound pyridonate (around 1620 cm⁻¹). rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides valuable information about the structure of diamagnetic complexes in solution. For paramagnetic complexes, the NMR resonances can be significantly shifted and broadened, but can still offer insights into the electronic structure and magnetic properties of the complex. rsc.org
Table 1: Representative Bond Distances in 2-Pyridonate Metal Complexes
| Coordination Mode | Metal | C-O Bond Length (Å) | C-C Bond Length Pattern (Å) | Reference |
| κ¹-N | Ru | 1.27 | Alternating (1.36-1.39-1.35-1.43) | rsc.org |
| κ²-N,O | Ru | 1.30-1.35 | Averaged (1.39-1.39-1.42-1.41) | rsc.org |
| μ₂-N,O | Ru | 1.30 | - | rsc.org |
| κ²:κ¹ bridging | V | - | V-O(bridging): 2.078(3) - 2.184(3) | acs.org |
Reactivity and Stability of Metal-Pyridinone Complexes
Metal complexes of 2-pyridonates, including by extension this compound, exhibit a rich and varied reactivity, often driven by metal-ligand cooperativity. The pyridonate ligand can actively participate in reactions, for example, by acting as a proton shuttle or by facilitating redox processes.
The stability of these complexes is influenced by several factors, including the nature of the metal ion, the coordination environment, and the reaction conditions. The bulky tert-butyl group in this compound is expected to enhance the thermal and kinetic stability of its metal complexes compared to those with less sterically demanding substituents.
Recent research has highlighted the role of 2-pyridone ligands in promoting challenging catalytic reactions, such as the C-H functionalization of unactivated bonds. rsc.org For instance, palladium complexes with tautomeric pyridine-pyridone ligands have been shown to catalyze the aerobic C-H hydroxylation of carboxylic acids. nih.gov In these systems, the ligand is proposed to switch between a pyridone coordination mode to facilitate C-H activation and a pyridine (B92270) mode to promote the activation of molecular oxygen. nih.gov
Furthermore, nickel/aluminum co-catalyzed C6-selective alkenylation and alkylation of 2-pyridones have been developed, where the pyridone carbonyl is believed to coordinate to the Lewis acidic aluminum center, activating the C6 C-H bond for oxidative addition to the nickel center. rsc.org
Theoretical Studies of Metal-Ligand Interactions
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for understanding the electronic structure, bonding, and reactivity of metal-pyridonate complexes.
Theoretical studies have been employed to:
Elucidate Reaction Mechanisms: DFT calculations have been instrumental in unraveling the mechanisms of catalytic reactions involving 2-pyridonate ligands. For example, computational studies on palladium-catalyzed C-H functionalizations have shown that 2-pyridone can assist in the dissociation of the trimeric palladium acetate precursor, a crucial step for catalytic activity. acs.org These studies also suggest that the C(sp³)–H bond activation is often the rate-limiting step in these transformations. acs.org
Predict Ligand Effects: Computational modeling can predict how modifications to the ligand structure, such as the introduction of a tert-butyl group, will affect the properties and reactivity of the resulting metal complexes. For instance, certain substituted 2-pyridone ligands have been computationally identified as being highly effective for both β- and γ-C(sp³)–H functionalization catalytic cycles. acs.org
Interpret Spectroscopic Data: Anharmonic computational analysis has been used to interpret the complex vibrational spectra of hydrogen-bonded clusters of 2-pyridone, providing a deeper understanding of the intermolecular interactions. acs.org
These theoretical insights are crucial for the rational design of new catalysts based on the this compound scaffold with improved activity and selectivity.
Applications of 4 Tert Butyl Pyridin 2 1h One in Materials Science and Catalysis
Role in Organic Material Synthesis
The unique structural features of 4-(tert-Butyl)pyridin-2(1H)-one, including its polar lactam group, aromatic ring, and sterically demanding tert-butyl substituent, make it an intriguing building block for the synthesis of advanced organic materials.
Precursor in Polymer and Oligomer Chemistry
While direct, extensive research on the use of this compound as a monomer for polymerization is not widely documented, its bifunctional nature—possessing both a reactive N-H bond and a vinylogous amide system—suggests its potential as a precursor for various polymers and oligomers. The N-H group can be deprotonated or substituted, allowing for chain growth, while the pyridinone ring can be functionalized to tune the properties of the resulting macromolecule. The tert-butyl group would be expected to enhance the solubility and processability of the resulting polymers in organic solvents and influence their solid-state morphology by disrupting close packing.
Components in Functional Organic Materials
The incorporation of the this compound moiety into larger molecular architectures can impart specific functionalities. The pyridinone core is known to exhibit interesting photophysical properties, and the tert-butyl group can enhance stability and influence intermolecular interactions. These characteristics are desirable in the design of materials for applications such as organic light-emitting diodes (OLEDs), sensors, and nonlinear optics. The hydrogen bonding capability of the lactam function can also be exploited to create self-assembling systems and supramolecular materials.
Catalytic Applications
The catalytic potential of this compound and its derivatives is an area of growing interest, leveraging the unique electronic and steric environment provided by the substituted pyridinone ring.
Organocatalysis and Acid-Base Catalysis
The this compound structure contains both a Brønsted acid (N-H) and a Brønsted base (the carbonyl oxygen and potentially the nitrogen lone pair in its tautomeric form, 4-(tert-butyl)pyridin-2-ol). This inherent acidity and basicity, tunable by the tert-butyl group, makes it a candidate for organocatalysis. It could potentially catalyze reactions that proceed via proton transfer mechanisms, such as aldol (B89426) reactions, Michael additions, and esterifications. The steric hindrance from the tert-butyl group could play a crucial role in controlling the stereoselectivity of such reactions.
Ligand in Transition Metal Catalysis (Homogeneous and Heterogeneous Systems)
The pyridinone ring system can act as a versatile ligand for transition metals. The nitrogen and oxygen atoms of the lactam group can coordinate to a metal center, forming stable chelate complexes. The electronic properties of the metal complex, and thus its catalytic activity, can be modulated by the electron-donating or -withdrawing nature of the substituents on the pyridinone ring. The bulky tert-butyl group at the 4-position can create a specific steric environment around the metal center, influencing the selectivity of catalytic transformations such as cross-coupling reactions, hydrogenations, and oxidations.
Derivatives of related tert-butyl-substituted pyridines have been successfully employed as ligands in various catalytic systems. For instance, (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole, a chiral ligand, has been utilized in asymmetric conjugate additions. nih.govbeilstein-journals.orgcaltech.eduresearchgate.net This highlights the potential of incorporating the this compound scaffold into more complex ligand architectures for asymmetric catalysis.
Table 1: Potential Catalytic Applications of this compound
| Catalysis Type | Potential Role of this compound | Key Structural Features Utilized |
| Organocatalysis | Brønsted acid/base catalyst | N-H group, C=O group, Tautomeric hydroxyl |
| Acid-Base Catalysis | Proton shuttle or activator | Amphoteric nature |
| Homogeneous Catalysis | Ligand for transition metals | N and O donor atoms, Steric bulk of tert-butyl |
| Heterogeneous Catalysis | Anchor for metal nanoparticles | Surface functionalization via pyridinone ring |
Advanced Material Design Principles Incorporating the Compound
The design of advanced materials often relies on the precise control of molecular architecture and intermolecular interactions. The this compound unit can be a valuable component in this context.
Supramolecular Assembly: The hydrogen-bonding capability of the lactam functionality can be utilized to direct the self-assembly of molecules into well-defined nanostructures, such as tapes, sheets, or helical fibers. The tert-butyl group would influence the packing of these assemblies, potentially leading to materials with interesting porous or liquid crystalline properties.
Luminescent Materials: By incorporating the this compound moiety into conjugated systems, it may be possible to develop new fluorescent or phosphorescent materials. The tert-butyl group can prevent aggregation-caused quenching of luminescence in the solid state, a common issue in organic electronics.
Smart Materials: The tautomeric equilibrium between the pyridinone and hydroxypyridine forms could be sensitive to environmental stimuli such as solvent polarity, pH, or temperature. This could be exploited to create "smart" materials that exhibit a change in their optical or electronic properties in response to external triggers.
While the full potential of this compound in materials science and catalysis is still being explored, its unique combination of steric and electronic features makes it a promising building block for the development of new functional materials and efficient catalytic systems. Further research into the synthesis of polymers, the design of functional organic molecules, and the exploration of its catalytic activity is warranted to fully unlock the capabilities of this intriguing compound.
Synthesis and Academic Exploration of 4 Tert Butyl Pyridin 2 1h One Derivatives and Analogues
Structural Modifications and Homologation Studies
The core structure of 4-(tert-butyl)pyridin-2(1H)-one offers several sites for structural modification, enabling the synthesis of a diverse range of derivatives. Key modifications often target the nitrogen atom, the C3 and C5 positions of the pyridinone ring, and the tert-butyl group itself, although the latter is less common due to its steric bulk and role as a conformational anchor.
Homologation studies, which involve the systematic extension of a molecular structure by a repeating unit, have been explored to understand the impact of chain length on the properties of this compound derivatives. For instance, the introduction of alkyl or aminoalkyl chains of varying lengths at the N1 position or as substituents on other parts of the molecule can significantly influence biological activity and physicochemical properties.
Synthesis of Substituted Pyridinone Analogues
The synthesis of substituted analogues of this compound is a cornerstone of research in this area. Various synthetic strategies have been developed to introduce a wide array of functional groups onto the pyridinone core.
A common approach involves the use of pre-functionalized starting materials. For example, the synthesis of 3,5-disubstituted pyridin-2(1H)-ones can be achieved through multi-step reaction sequences. beilstein-journals.org One such sequence begins with the O-benzylation of a substituted pyridin-2(1H)-one, followed by a Suzuki-Miyaura coupling to introduce a substituent at the 3-position. Subsequent reduction of a nitro group at the 5-position to an amine allows for further functionalization, such as acylation, to yield a variety of amide derivatives. beilstein-journals.org The final debenzylation step, often using agents like boron tribromide (BBr3), furnishes the desired pyridin-2(1H)-one analogues. beilstein-journals.org
Another versatile method for creating substituted pyridinones involves the construction of the heterocyclic ring from acyclic precursors. The Bohlmann-Rahtz pyridine (B92270) synthesis, for instance, allows for the one-pot, three-component cyclocondensation of a 1,3-dicarbonyl compound, ammonia, and an alkynone to produce polysubstituted pyridines with high regiochemical control. This method has been adapted for the synthesis of various pyridinone libraries.
The table below summarizes the synthesis of selected substituted pyridin-2(1H)-one analogues.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 3-Nitro-4-substituted-pyridin-2(1H)-one | 1. O-Benzylation, 2. Suzuki-Miyaura coupling, 3. Catalytic hydrogenation, 4. Acylation, 5. BBr3 | 3-Aryl-5-amido-pyridin-2(1H)-one derivatives | Varies | beilstein-journals.org |
| 2-Chloro-4-fluoronicotinic acid | 1. Selective SNAr with an amine, 2. Amide coupling (e.g., TBTU), 3. Hydrolysis | 4-Amino-3-carboxamide disubstituted pyridine-2(1H)-one | Good | conicet.gov.arbeilstein-journals.org |
Structure-Reactivity Relationship (SRR) Studies in Derivatives
Structure-reactivity relationship (SRR) studies are crucial for understanding how the chemical structure of this compound derivatives influences their chemical behavior. These studies often focus on the electronic and steric effects of substituents on the reactivity of the pyridinone ring.
The introduction of electron-withdrawing or electron-donating groups at various positions on the ring can significantly alter its nucleophilicity and electrophilicity. For instance, in the synthesis of 4-amino-3-carboxamide disubstituted pyridine-2(1H)-ones, the presence of a strong electron-donating amino group at the C4-position deactivates the pyridine ring towards nucleophilic attack, making the transformation of a 2-chloropyridine (B119429) precursor to the final pyridin-2(1H)-one challenging. beilstein-journals.org
The following table presents a summary of observed structure-reactivity relationships in pyridinone and related heterocyclic derivatives.
| Compound Series | Structural Variation | Observed Reactivity/Property | Reference |
| 4-Amino-3-carboxamide disubstituted pyridine-2(1H)-ones | Strong electron-donating group at C4 | Deactivation of the pyridine ring towards nucleophilic attack | beilstein-journals.org |
| N-Phenylthieno[2,3-b]pyridine-2-carboxamides | Electron-withdrawing vs. electron-donating substituents on the phenyl ring | Significant impact on chemical and biological properties | nih.gov |
| 3,5-Disubstituted pyrazolines | Electron-withdrawing groups on the phenyl ring | Potentially enhanced biological activity | researchgate.netnih.gov |
Exploration of Novel Synthetic Pathways for Derivatives
One innovative approach involves the cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions to form 3,4-disubstituted pyridin-2(1H)-ones. beilstein-journals.org This method provides a rapid, three-step route that often requires only a single preparative LC-MS purification at the end of the sequence. beilstein-journals.org The process can start from readily available precursors like 2-chloro-4-fluoronicotinic acid. beilstein-journals.org
Another strategy focuses on the late-stage functionalization of the pyridinone core. This allows for the rapid generation of a library of analogues from a common intermediate. For example, a key building block can be synthesized on a large scale and then subjected to various coupling reactions to introduce diversity at specific positions.
The oxidation of a versatile 4-iodo-2-methoxynicotinaldehyde (B116927) to the corresponding carboxylic acid, followed by chlorodehydration, affords a key acid chloride building block. conicet.gov.ar This intermediate can then be used in a three-step sequence involving amide coupling, deprotection of the 2-methoxypyridine, and a final SNAr or Ullmann coupling to introduce an amine vector, albeit with variable yields and the need for chromatographic purification between steps. conicet.gov.ar
Conformational Analysis of Derivatives
In saturated six-membered rings, the tert-butyl group strongly prefers an equatorial position to avoid unfavorable 1,3-diaxial interactions. However, in some highly substituted or sterically constrained systems, such as certain tetrahydro-1,3,5-triazin-2(1H)-ones, the tert-butyl group has been observed in an axial orientation in the solid state, a phenomenon driven by crystal packing forces. conicet.gov.ar
For 2,3-disubstituted pyridine derivatives, conformational analysis guided by intrinsic torsional energy calculations has been used to prioritize the synthesis of analogues that are biased towards an active conformation for biological targets. nih.gov Docking studies and NMR analysis are powerful tools to predict and confirm the preferred conformations of these molecules in solution and in binding pockets. For instance, in a series of IDO1 inhibitors, the preference for a trans or cis isomer of a cyclohexyl substituent was rationalized by the conformational preferences of the molecule. nih.gov
The conformation of the piperidine (B6355638) ring and its derivatives with additional heteroatoms has also been extensively studied, providing valuable insights into the conformational behavior of related heterocyclic systems. acs.org
Molecular and Mechanistic Insights into Biological Activity of 4 Tert Butyl Pyridin 2 1h One and Its Analogues
Ligand-Target Interaction Studies at the Molecular Level
Detailed ligand-target interaction studies for 4-(tert-Butyl)pyridin-2(1H)-one are not extensively documented. However, research on analogous structures provides a basis for understanding potential interactions.
Receptor Binding Affinities (In Vitro Studies)
Another example involves 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, where a tert-butyl substituent was found to occupy a lipophilic pocket in protein kinase B (PKB), influencing its binding affinity and selectivity. acs.org These findings suggest that the tert-butyl group of this compound could play a crucial role in directing its binding to specific receptor pockets.
Table 1: Representative Receptor Binding Affinities of Pyridinone Analogues
| Compound Class | Target Receptor | Key Structural Features | Binding Affinity (Ki) |
| Dihydropyrido[2,3-b]pyrazin-2(1H)-ones | CRF1 | Varied N-alkyl substituents | ~1.3–5.4 nM |
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidines | Protein Kinase B (PKB) | 4-tert-butyl substituent | Not specified, but showed high selectivity |
Note: This table is illustrative and based on data for related pyridinone structures, not this compound itself.
Enzyme Inhibition Mechanisms (In Vitro Studies)
There is a lack of specific in vitro studies detailing the enzyme inhibition mechanisms of this compound. However, the broader class of pyridinone derivatives has been investigated for inhibitory activity against various enzymes. For example, certain pyridinone analogues have been identified as inhibitors of HIV-1 reverse transcriptase. nih.gov
The mechanism of enzyme inhibition can be complex and may involve competitive, uncompetitive, or mixed-type inhibition, where the inhibitor binds to the enzyme's active site, the enzyme-substrate complex, or both, respectively. nih.gov The nature of the substituents on the pyridinone ring plays a critical role in determining the potency and mechanism of inhibition. For instance, in a series of diaryl ethane-1,2-dione inhibitors of carboxylesterases, modifications to the scaffold were crucial for improving inhibitory potency and selectivity. researchgate.net
Analogues of this compound, such as those with a 4-(tert-butyl)phenyl substituent, have shown inhibitory activity against Mycobacterium tuberculosis (Mtb). nih.gov This suggests that the tert-butyl moiety is a favorable feature for the biological activity of this class of compounds.
Molecular Docking and Dynamics Simulations for Biological Targets
While specific molecular docking and dynamics simulations for this compound are not described in the available literature, such computational methods are widely used to predict the binding modes of related pyridinone and pyridine (B92270) derivatives to their biological targets. nih.gov
Molecular docking studies on various pyridinone-based inhibitors have revealed key interactions within the binding sites of their target proteins. For instance, docking of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives into the active site of Forkhead Box M1 (FOXM1) has helped to rationalize their structure-activity relationships. nih.gov Similarly, docking studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as cyclin-dependent kinase (CDK) inhibitors have provided insights into their binding mechanisms. nih.gov These studies often highlight the importance of hydrogen bonding and hydrophobic interactions in ligand binding. The pyridinone core itself can act as both a hydrogen bond donor and acceptor. caltech.edu
Structure-Activity Relationship (SAR) Studies for Molecular Targets
Specific structure-activity relationship (SAR) studies for this compound are not available. However, SAR studies of related pyridinone and pyridine derivatives provide valuable insights into how structural modifications can influence biological activity.
A general observation across different series of pyridinone-based compounds is the significant impact of substituents at various positions of the pyridinone ring. For instance, in a series of 2,3-dihydroquinazolin-4(1H)-ones with cytotoxic activity, the introduction of steric bulk to an aromatic moiety led to a notable decrease in potency. caltech.edu Conversely, in a series of anti-Mtb compounds, a bulky 4-(tert-butyl)phenyl substituent retained good activity. nih.gov
The position of the substituent is also critical. In a study of pyrimido[4,5-b] nih.govnih.govbenzothiazine derivatives as 15-lipoxygenase inhibitors, the absence of a 4-methyl substituent dramatically reduced inhibitory activity.
Table 2: General SAR Trends for Pyridinone Analogues
| Structural Modification | Effect on Activity | Example Compound Class |
| Introduction of bulky groups | Can increase or decrease activity depending on the target | 2,3-dihydroquinazolin-4(1H)-ones, Anti-Mtb thiazolo-2-pyridones |
| Position of substituents | Critical for activity | Pyrimido[4,5-b] nih.govnih.govbenzothiazines |
| Nature of linking groups | Influences potency | Tetrahydroisoquinoline-based inhibitors |
Note: This table summarizes general trends observed in related compound classes and may not be directly applicable to this compound.
Cellular Pathway Analysis at a Mechanistic Level
Specific cellular pathway analysis for this compound has not been reported. However, studies on other pyridone derivatives offer clues into the potential pathways that could be modulated by this class of compounds.
For example, 4-pyridone-3-carboxamide-1β-d-ribonucleoside (4PYR), an endogenous nucleoside, has been shown to be converted into an analogue of NAD (4PYRAD). caltech.edu This conversion can lead to a deterioration of cellular energetics, possibly by inhibiting glycolysis. caltech.edu The study found that several enzymes involved in nucleotide metabolism are responsible for the conversion of 4PYR. caltech.edu This suggests that pyridinone compounds could potentially interfere with fundamental cellular metabolic pathways.
Furthermore, some pyridinone-quinazoline derivatives have been shown to act as cytotoxic agents by targeting protein tyrosine kinases, which are key components of cellular signaling pathways that regulate cell growth, proliferation, and differentiation. caltech.edu
Design Principles for Biologically Active Analogues
The design of biologically active analogues based on the this compound scaffold would likely follow established medicinal chemistry principles, drawing inspiration from studies on other pyridinone and pyridine derivatives.
A key strategy is the modification of substituents on the pyridinone ring to optimize interactions with a specific biological target. The tert-butyl group at the 4-position provides a significant hydrophobic and sterically bulky feature that can be exploited for binding in hydrophobic pockets of target proteins.
Another design principle involves the use of the pyridinone core as a scaffold for presenting various functional groups in a defined spatial orientation. The pyridinone ring can act as a hydrogen bond donor and acceptor, which is a crucial feature for interacting with many biological targets. caltech.edu
Furthermore, the synthesis of libraries of related compounds with variations at different positions of the pyridinone ring is a common approach to explore the SAR and identify potent and selective analogues. researchgate.net The development of efficient and scalable synthetic routes is therefore crucial for such endeavors. nih.gov
Future Research Directions and Emerging Paradigms for 4 Tert Butyl Pyridin 2 1h One
Integration with Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring
The conventional approach to chemical reaction analysis, which often relies on offline chromatographic techniques, can be time-consuming and may not capture the full picture of a reaction, especially if it involves unstable or transient intermediates. pharmoutsourcing.com The future of synthesizing and modifying 4-(tert-butyl)pyridin-2(1H)-one lies in the widespread adoption of Process Analytical Technology (PAT). PAT utilizes in-situ, real-time monitoring to gain a deeper understanding of reaction kinetics, mechanisms, and the influence of various parameters. researchgate.netkatsura-chemical.co.jp
Spectroscopic methods are central to PAT. fiveable.me Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, along with Nuclear Magnetic Resonance (NMR) and mass spectrometry, can be directly integrated into reaction vessels. researchgate.netrsc.org For instance, an FTIR probe inserted into a reactor can track the real-time concentration changes of reactants, intermediates, and products by monitoring their characteristic infrared absorptions. katsura-chemical.co.jpamericanpharmaceuticalreview.com This provides immediate feedback, allowing for precise control and optimization of reaction conditions like temperature and reagent addition rates. acs.org
The application of these techniques can elucidate complex reaction pathways. For example, in the synthesis of related heterocyclic compounds, real-time 2D NMR has been used to identify and characterize previously unobserved reaction intermediates. nih.gov This level of insight is invaluable for optimizing the synthesis of this compound, potentially leading to higher yields, improved purity, and the discovery of novel transformation pathways. The integration of multiple PAT tools can offer complementary information, providing a more holistic view of the chemical process. pharmoutsourcing.com
Table 1: Comparison of In-Situ Spectroscopic Techniques for Reaction Monitoring
| Technique | Principle | Information Provided | Advantages |
| FTIR Spectroscopy | Measures the absorption of infrared light due to molecular vibrations. | Functional group identification, concentration of reactants and products. perkinelmer.com | Fast, non-destructive, can be used in solution. katsura-chemical.co.jp |
| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light. | Molecular structure, concentration, and polymorphism. fiveable.me | Excellent for aqueous solutions and solid-state analysis. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Detailed molecular structure, identification of intermediates. nih.gov | Provides unambiguous structural information. nih.gov |
| Mass Spectrometry | Measures the mass-to-charge ratio of ions. | Molecular weight of reactants, products, and intermediates. researchgate.net | High sensitivity and specificity. |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
While traditional methods for modifying the pyridinone core are well-established, future research will likely focus on exploring unconventional transformations to access novel chemical space. This includes the application of modern synthetic methods like C-H activation, photoredox catalysis, and electrochemistry. These techniques offer new ways to functionalize the pyridinone ring, potentially leading to the development of derivatives with unique properties.
Recent studies on the direct alkylation of pyridines have shown that the regioselectivity of the reaction can be controlled by the choice of alkyllithium activator. acs.org Specifically, the aggregation state of the alkyllithium reagent (tetrameric vs. dimeric clusters) can direct the alkylation to either the C4 or C2 position of the pyridine (B92270) ring. acs.org Applying such nuanced control to this compound could enable selective functionalization at positions that are difficult to access through traditional methods.
Furthermore, the development of new catalytic systems is crucial. For instance, iron-catalyzed cross-coupling reactions are gaining attention as a more sustainable alternative to palladium-catalyzed reactions. acs.org Research into the mechanism of these reactions, including the characterization of reactive iron intermediates, will be instrumental in designing more efficient and selective catalysts for modifying this compound. acs.org The exploration of such novel reactivity patterns will undoubtedly expand the synthetic utility of this important scaffold.
Development of Highly Sustainable and Economical Synthesis Routes
The chemical industry is increasingly focused on developing sustainable and cost-effective manufacturing processes. For this compound, this translates to a need for synthetic routes that minimize waste, reduce energy consumption, and utilize readily available, non-toxic starting materials.
One promising approach is the adoption of continuous flow chemistry. Flow reactors offer significant advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety, and the potential for automation and in-line purification. nih.gov The integration of PAT with flow chemistry creates a powerful platform for rapid process optimization and control. americanpharmaceuticalreview.comresearchgate.net
The development of more efficient catalytic systems is another key aspect of sustainable synthesis. This includes the use of earth-abundant metal catalysts and the design of reactions that proceed with high atom economy. A scalable synthesis of a related compound, (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole, has been developed from inexpensive and commercially available picolinic acid, demonstrating the potential for creating economical routes to complex molecules. beilstein-journals.orgresearchgate.netnih.gov Future research should focus on applying these principles to the synthesis of this compound, with a goal of creating a truly green and economically viable manufacturing process.
Advanced Computational Modeling for Predictive Chemical Science
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, advanced computational modeling can provide valuable insights into its electronic structure, reactivity, and potential applications. Techniques like Density Functional Theory (DFT) can be used to predict spectroscopic properties, which can then be correlated with experimental data to confirm structural assignments. nih.gov
Computational models can also be used to predict the outcomes of chemical reactions, guiding the design of new synthetic routes and the optimization of reaction conditions. For example, modeling can help to understand the factors that control the regioselectivity of a reaction, as demonstrated in the study of pyridine alkylation. acs.org
Furthermore, the development of machine learning and artificial intelligence (AI) algorithms for retrosynthesis is a rapidly emerging field. chemrxiv.org These tools can analyze vast databases of chemical reactions to propose novel and efficient synthetic pathways. While the performance of these models for heterocycle synthesis is still an area of active research, transfer learning techniques are being developed to improve their predictive power. chemrxiv.org The application of these advanced computational methods will undoubtedly accelerate the discovery and development of new derivatives and applications of this compound.
Untapped Applications in Emerging Technologies and Interdisciplinary Research
The unique structural and electronic properties of the pyridinone scaffold suggest that this compound could find applications in a wide range of emerging technologies. Beyond its traditional use in medicinal chemistry, this compound could be a valuable building block in materials science, agrochemicals, and chemical biology.
In materials science, pyridinone derivatives have the potential to be used in the development of organic light-emitting diodes (OLEDs), sensors, and functional polymers. The ability to tune the electronic properties of the pyridinone ring through targeted functionalization makes it an attractive scaffold for these applications.
In the field of agrochemicals, the development of new herbicides and fungicides is a constant need. The biological activity of pyridinone-containing compounds suggests that derivatives of this compound could be explored for these applications.
Furthermore, in chemical biology, pyridinone-based molecules can be used as probes to study biological processes. For example, the interaction of peroxidase enzyme models with various substrates has been studied using spectroscopic and kinetic techniques. nih.gov Similar approaches could be used to investigate the biological targets of this compound and its derivatives, potentially leading to the discovery of new therapeutic applications. The exploration of these untapped applications will require interdisciplinary collaboration between chemists, biologists, and materials scientists, and represents a fertile ground for future research.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(tert-Butyl)pyridin-2(1H)-one, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : The synthesis typically involves multi-step routes, including cyclocondensation or nucleophilic substitution to introduce the tert-butyl group. Optimization includes:
- Catalyst selection : Use palladium catalysts for Suzuki-Miyaura coupling when introducing aryl groups.
- Purification : Column chromatography (e.g., DCM/MeOH gradients) ensures high purity .
- Yield improvement : Adjust stoichiometry of tert-butylating agents (e.g., tert-butyl chloride) and monitor reaction temperature (e.g., 60–80°C for 12–24 hours).
Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and tert-butyl group integration (e.g., δ ~1.3 ppm for tert-butyl protons) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ = 206.1) .
- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding patterns in solid state .
Advanced Research Questions
Q. How do structural modifications at the C-3 and C-5 positions of the pyridin-2(1H)-one scaffold influence biological activity, and what methodologies are used to evaluate these structure-activity relationships (SAR)?
- Methodological Answer :
- Substituent Effects : Bromine at C-5 enhances electrophilicity and binding to hydrophobic enzyme pockets, while fluorine improves metabolic stability .
- SAR Evaluation :
- In vitro assays : Measure IC against target enzymes (e.g., DPP-4 inhibition via fluorescence assays) .
- Comparative analysis : Use analogs like 5-chloro or 5-iodo derivatives to assess leaving-group effects (see table below) :
| Substituent (Position) | Reactivity | Biological Activity |
|---|---|---|
| Bromine (C-5) | High | Strong enzyme binding |
| Chlorine (C-5) | Moderate | Reduced potency |
| Iodine (C-5) | Very High | Unstable in vivo |
Q. What in vitro and in vivo models are appropriate for elucidating the mechanism of action of this compound as a potential enzyme inhibitor?
- Methodological Answer :
- In vitro :
- Enzyme inhibition assays : Use recombinant DPP-4 or HIV-1 reverse transcriptase to measure kinetic parameters (e.g., ) .
- Cellular models : Test cytotoxicity in HEK293 or HepG2 cells to rule off-target effects .
- In vivo :
- Rodent models : Evaluate glucose tolerance (for DPP-4 inhibitors) or viral load reduction (for antivirals) .
Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy observed with this compound derivatives?
- Methodological Answer :
- Solubility optimization : Use co-solvents (e.g., PEG 400) or prodrug strategies to enhance bioavailability .
- Pharmacokinetic studies : Measure plasma half-life () and tissue distribution via LC-MS/MS .
- Formulation adjustments : Nanoemulsions or liposomal encapsulation improve target engagement .
Q. What computational strategies are employed to predict the binding affinity and selectivity of this compound analogs towards therapeutic targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with DPP-4’s catalytic site (e.g., His740 and Ser630 residues) .
- Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories to assess conformational flexibility .
- QSAR modeling : Develop regression models correlating logP and IC values for lead optimization .
Q. What are the emerging therapeutic applications of this compound derivatives beyond initial indications, and how can combinatorial therapies enhance their efficacy?
- Methodological Answer :
- Neuroprotection : Co-administer with antioxidants (e.g., NAC) to mitigate oxidative stress in neurodegenerative models .
- Anticancer synergy : Combine with PI3K inhibitors to block parallel signaling pathways (e.g., Vps34 inhibition) .
- Anti-inflammatory effects : Pair with NSAIDs to amplify COX-2 suppression in arthritis models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
